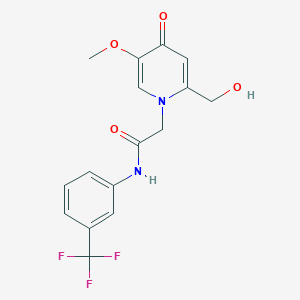

2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the hydroxymethyl and methoxy groups, and the attachment of the acetamide group. The trifluoromethyl group could be introduced using a reagent like trifluoromethylphenylboronic acid .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridine ring, for example, is known to participate in various reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .Scientific Research Applications

Metabolism and Herbicide Activity

Acetochlor, closely related to the chemical structure , has been studied for its metabolism in human and rat liver microsomes. The comparative metabolism study revealed distinct metabolic pathways in rat versus human liver microsomes, suggesting species-specific enzymatic activities involving cytochrome P450 isoforms CYP3A4 and CYP2B6. Such findings are essential for understanding the biotransformation and potential environmental impact of chloroacetamide herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Radiochemical Synthesis for Study of Herbicide Metabolism

Another aspect of scientific research involves the radiosynthesis of chloroacetanilide herbicides for detailed metabolic studies. By using tritium gas for the reductive dehalogenation of iodoacetochlor, researchers developed a method to obtain high-specific-activity [phenyl-4-3H]acetochlor. Such methodologies enable the tracking of herbicide metabolites, providing insights into their environmental fate and biological interactions (Latli & Casida, 1995).

Antimicrobial Activity of Chemical Derivatives

Research into the antimicrobial activity of chemical derivatives similar in structure to the compound has shown promising results against a range of bacterial and mycobacterial pathogens. For instance, rhodanine-3-acetic acid-based amides demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new antimicrobial agents from this chemical scaffold (Krátký, Vinšová, & Stolaříková, 2017).

Synthesis and Memory Facilitation

The synthesis and study of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides revealed effects on learning and memory facilitation in mice. This research indicates the potential neurological applications of compounds structurally related to the initial chemical, suggesting avenues for the development of therapeutic agents targeting cognitive functions (Li Ming-zhu, 2012).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using catalysis by Novozym 435, showcases the application of the compound's functional groups in synthesizing intermediates for antimalarial drugs. This process emphasizes the importance of selective chemical reactions in developing pharmacologically active molecules with minimal side reactions (Magadum & Yadav, 2018).

properties

IUPAC Name |

2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4/c1-25-14-7-21(12(9-22)6-13(14)23)8-15(24)20-11-4-2-3-10(5-11)16(17,18)19/h2-7,22H,8-9H2,1H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSCKHHEEJZJBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-8-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2416305.png)

![2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide](/img/structure/B2416307.png)

![(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416316.png)

![N-cyclohexyl-3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2416317.png)

![2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid](/img/structure/B2416319.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methylbenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2416323.png)

![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2416325.png)